molecular formula C13H20O4 B2862602 5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid CAS No. 24238-73-1

5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid

Cat. No.: B2862602
CAS No.: 24238-73-1
M. Wt: 240.299
InChI Key: GCRVQZOJASYKQO-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid is a bicyclic compound with the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.14 g/mol . This compound is characterized by its unique bicyclo[3.2.2]nonane structure, which is a rigid and stable framework often found in various biologically active molecules.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of the bicyclo[3.2.2]nonane structure have shown potential as anticancer agents and other therapeutic applications . Additionally, this compound can be used in the development of molecular tweezers and ion receptors due to its rigid and stable framework .

Preparation Methods

The synthesis of 5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction typically proceeds under mild conditions and can be catalyzed by various reagents to yield the desired bicyclic structure.

Chemical Reactions Analysis

5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for amination reactions and other organometallic reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the bicyclic core structure.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For example, in anticancer research, derivatives of this compound may interact with cellular pathways involved in cell proliferation and apoptosis .

Properties

IUPAC Name

5-ethoxycarbonylbicyclo[3.2.2]nonane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-2-17-11(16)13-5-3-4-12(6-8-13,7-9-13)10(14)15/h2-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRVQZOJASYKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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